tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H22N4O2 It is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an appropriate imidazo[4,5-b]pyridine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For
Biological Activity
Tert-butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazo[4,5-b]pyridine class, which is known for its diverse biological activities. Its structure can be represented as follows:
This compound features a piperidine ring linked to an imidazo[4,5-b]pyridine moiety, which contributes to its interaction with various biological targets.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit Aurora kinases, which are critical for cell division and are often overexpressed in cancer cells .
Key Mechanisms:
- Kinase Inhibition : The compound has been identified as a selective inhibitor for Aurora-A kinase, with significant implications for its use in cancer treatment .
- Anti-inflammatory Effects : It has also demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-α in human whole blood assays .
Efficacy in Cancer Models
The compound's efficacy has been evaluated in various cancer cell lines. Notably, it exhibited potent antiproliferative activity against human colon carcinoma cells (HCT116) with a GI50 value of 2.30 μM . Additionally, it demonstrated effective inhibition of FLT3 in acute myeloid leukemia (AML) models (IC50 = 0.299 μM) .
Summary Table of Biological Activities
Activity Type | Model/Cell Line | Measurement | Result |
---|---|---|---|
Aurora-A Inhibition | Various cancer cell lines | IC50 | 0.070 μM |
FLT3 Inhibition | MV4-11 AML cells | IC50 | 0.299 μM |
Antiproliferative Activity | HCT116 colon carcinoma | GI50 | 2.30 μM |
TNF-α Suppression | Human whole blood assays | Cytokine level | Significant decrease |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Aurora Kinase Selectivity : A study focused on the design and synthesis of imidazo[4,5-b]pyridine derivatives highlighted the selective inhibition of Aurora-A kinase by this compound. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- In Vivo Efficacy : In animal models, compounds derived from this class have shown promising results in reducing tumor growth and improving survival rates in models of leukemia and solid tumors .
- Inflammatory Disease Models : The anti-inflammatory properties were tested in collagen-induced arthritis models where significant reductions in inflammatory markers were noted .
Properties
IUPAC Name |
tert-butyl 4-imidazo[4,5-b]pyridin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-18-14-13(20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNCVUKFZAANHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634975 | |
Record name | tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273757-37-2 | |
Record name | tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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